1-Benzylpiperidine-2-carboxylic acid hydrochloride
Description
Historical Context and Discovery
1-Benzylpiperidine-2-carboxylic acid hydrochloride emerged as a compound of interest during mid-20th-century investigations into piperidine derivatives. Early synthetic routes for related structures, such as pipecolic acid analogs, were explored in the 1950s, including work by Shigehiko Sugasawa and Tozo Fujii on piperidine-based intermediates for alkaloid synthesis. The compound gained prominence as a building block in medicinal chemistry due to its structural versatility. Its hydrochloride salt form (CAS 66120-28-3) was later standardized to improve stability and solubility for laboratory use.
Nomenclature and Classification
Systematic IUPAC Name :
this compound.
Common Synonyms :
- N-Benzylpipecolic acid hydrochloride
- (S)-1-Benzylpiperidine-2-carboxylic acid hydrochloride (for enantiomerically pure forms)
Structural Classification :
Molecular Formula : C₁₃H₁₈ClNO₂.
SMILES : Cl.O=C(C1N(CC2C=CC=CC=2)CCCC1)O.
Significance in Heterocyclic Chemistry
The compound exemplifies key principles in heterocyclic chemistry:
- Ring Functionalization : The piperidine core is modified at the 1- and 2-positions with a benzyl group and carboxylic acid, respectively, enabling diverse reactivity.
- Stereochemical Complexity : The chiral center at C2 allows for enantioselective synthesis, critical for biological applications.
- Salt Formation : Conversion to the hydrochloride salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties.
Applications in Drug Development :
| Application Area | Role of the Compound |
|---|---|
| Medicinal Chemistry | Intermediate for protease inhibitors and CNS-targeted drugs. |
| Peptide Mimetics | Serves as a conformationally constrained amino acid analog. |
Position in Piperidine-based Compounds Taxonomy
Piperidine derivatives are classified based on substitution patterns and functional groups:
Distinctive Features of this compound :
- Benzyl Group : Introduces aromaticity and lipophilicity, enhancing membrane permeability.
- Carboxylic Acid : Enables salt formation, hydrogen bonding, and further derivatization (e.g., amidation).
- Chirality : The (S)-enantiomer is often biologically relevant, mirroring trends in natural amino acids.
This compound bridges synthetic and natural product chemistry, offering a template for designing molecules with tailored physicochemical and biological properties.
Properties
IUPAC Name |
1-benzylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEOMZUWHICYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517896 | |
| Record name | 1-Benzylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66120-28-3 | |
| Record name | 1-Benzylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Pathway
The most direct method involves reductive amination of piperidine-2-carboxylic acid with benzaldehyde. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) with catalytic acetic acid facilitates imine formation and subsequent reduction.
Procedure :
- Dissolve piperidine-2-carboxylic acid (1.0 equiv) and benzaldehyde (1.05 equiv) in THF with 2% acetic acid.
- Add STAB (1.3 equiv) and stir at room temperature for 12–24 hours.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate.
- Treat the crude product with HCl in diethyl ether to yield the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity | >95% (HPLC) |
| Reaction Time | 12–24 hours |
Advantages : High selectivity for the cis-isomer; avoids harsh conditions.
Hydrogenation of Pyridine Precursors
Reaction Pathway
Pyridine-2-carboxylic acid derivatives are hydrogenated to piperidine-2-carboxylic acid, followed by N-benzylation. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalyzes hydrogenation under acidic conditions.
Procedure :
- Hydrogenate ethyl pyridine-2-carboxylate (1.0 equiv) in acetic acid with 10% Pd/C at 50–100 psi H₂.
- Filter and concentrate to obtain piperidine-2-carboxylate.
- React with benzyl bromide (1.2 equiv) in DMF using K₂CO₃ as base.
- Hydrolyze the ester with 6N HCl and recrystallize.
Key Data :
| Parameter | Value |
|---|---|
| Hydrogenation Yield | 75–90% |
| Overall Yield | 65–72% |
| Catalyst Loading | 5–10 wt% Pd/C |
Advantages : Scalable for industrial production; avoids nitrile intermediates.
Nitrile Hydrolysis Following Alkylation
Reaction Pathway
Piperidine-2-carbonitrile is benzylated and hydrolyzed to the carboxylic acid.
Procedure :
- Alkylate piperidine-2-carbonitrile (1.0 equiv) with benzyl bromide (1.1 equiv) in acetonitrile using K₂CO₃.
- Hydrolyze the nitrile with 70% H₂SO₄ at 100°C for 6 hours.
- Neutralize with NaOH, extract, and treat with HCl to form the hydrochloride.
Key Data :
| Parameter | Value |
|---|---|
| Alkylation Yield | 85–92% |
| Hydrolysis Yield | 78–84% |
| Acid Concentration | 70–90% H₂SO₄ |
Advantages : Cost-effective reagents; suitable for high-volume synthesis.
Enzymatic Resolution of Racemic Mixtures
Reaction Pathway
Racemic 1-benzylpiperidine-2-carboxylic acid is resolved using lipases or acylases.
Procedure :
- Synthesize racemic ethyl 1-benzylpiperidine-2-carboxylate via reductive amination.
- Hydrolyze selectively with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
- Isolate the (R)-enantiomer and convert to hydrochloride.
Key Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | >98% ee |
| Enzyme Loading | 5–10 mg/mL |
| Reaction Time | 24–48 hours |
Advantages : Enantioselective; avoids chiral chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 82–88 | >95 | Moderate | High |
| Hydrogenation | 65–72 | >90 | High | Industrial |
| Nitrile Hydrolysis | 78–84 | >85 | Low | Medium |
| Enzymatic Resolution | 70–75 | >98 | Very High | Low |
Key Findings :
- Reductive amination offers the best balance of yield and scalability.
- Enzymatic methods are preferred for enantiopure products despite higher costs.
- Nitrile hydrolysis is cost-effective but requires corrosive conditions.
Optimization Strategies
Solvent Selection
Temperature Control
Catalysts
- Pd/C (10%) : Optimal for hydrogenation with >90% conversion.
- CAL-B : Retains activity for 5–10 cycles in enzymatic resolution.
Industrial-Scale Considerations
- Continuous Flow Systems : Reduce reaction times by 40% in hydrogenation steps.
- Waste Management : Neutralization of H₂SO₄ generates Na₂SO₄, requiring precipitation filters.
- Quality Control : IPC (In-Process Control) via HPLC ensures <2% impurities.
Emerging Techniques
- Photocatalytic Benzylation : Visible-light-mediated C–N coupling reduces metal catalyst use.
- Microwave-Assisted Hydrolysis : Cuts nitrile hydrolysis time to 1 hour.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-Benzylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1-Benzylpiperidine-2-carboxylic acid hydrochloride has been investigated for its role as a pharmacological agent. It is part of the piperidine class of compounds, which are known for their diverse biological activities.
Antiviral Activity
Research has demonstrated that derivatives of piperidine, including this compound, exhibit antiviral properties. For instance, a study highlighted the compound's ability to inhibit the H1N1 influenza virus through mechanisms that involve blocking hemagglutinin-mediated membrane fusion processes . This suggests that similar compounds could be developed as antiviral agents against various viral pathogens.
Cancer Research
The compound has also shown promise in cancer research. A recent study indicated that benzoylpiperidine derivatives possess antiproliferative activity against several cancer cell lines, including breast and ovarian cancers. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate potency . These findings underscore the potential of this compound as a lead compound for developing new anticancer drugs.
Cosmetic Applications
The cosmetic industry has increasingly turned to piperidine derivatives for their beneficial properties in skin care formulations.
Skin Bioavailability
In cosmetic formulations, understanding the bioavailability of active ingredients is crucial for efficacy. Studies have shown that compounds like this compound can enhance skin penetration and stability in topical applications . This property makes it a candidate for use in creams and serums aimed at improving skin health.
Formulation Development
The integration of this compound into cosmetic products has been explored through experimental design techniques to optimize formulations for stability and sensory properties. For example, formulations incorporating this compound were evaluated for their moisturizing effects and overall consumer acceptability .
Research Tool in Pharmacology
In addition to its applications in medicinal chemistry and cosmetics, this compound serves as a valuable research tool.
Structure-Activity Relationship Studies
The compound is utilized in structure-activity relationship studies to understand how modifications affect biological activity. This approach is essential for drug development, allowing researchers to identify promising candidates for further investigation .
Inhibitor Development
Recent studies have focused on developing inhibitors based on the benzoylpiperidine scaffold, indicating that modifications to this compound can lead to more potent inhibitors against specific targets such as monoacylglycerol lipase (MAGL), which is relevant in pain management and obesity .
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The table below highlights key structural analogues, focusing on substituent positions and functional groups:
Key Observations :
- Positional Isomerism: The 4-carboxylic acid analogue (CAS 10315-07-8) shows a 94% similarity, indicating minor pharmacological differences due to the shifted carboxyl group .
- Substituent Effects : Replacing benzyl with methyl (CAS N/A) simplifies the structure, likely reducing receptor-binding affinity .
Heterocyclic and Complex Derivatives

Key Observations :
- Phenylacetic Acid Moieties : Compounds like CAS 1956306-18-5 may mimic neurotransmitters, suggesting CNS applications .
Physicochemical and Industrial Considerations
- Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases, critical for drug formulation .
- Stability : Similar piperidine derivatives (e.g., Nicardipine hydrochloride) show pH-dependent stability, requiring controlled storage .

- Industrial Availability : High-purity (≥97%) 1-benzylpiperidine derivatives are mass-produced for APIs and agrochemicals, with rigorous supplier verification .
Biological Activity
1-Benzylpiperidine-2-carboxylic acid hydrochloride (CAS No. 66120-28-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol. The compound features a piperidine ring substituted with a benzyl group and a carboxylic acid functional group, which contributes to its pharmacological properties .
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. The compound has been shown to modulate various receptors, which may lead to therapeutic effects in conditions such as depression and anxiety .
Interaction with Receptors
- Dopamine Receptors : Studies indicate that this compound may influence dopamine receptor activity, which is crucial in treating neuropsychiatric disorders.
- Serotonin Receptors : Its structural similarity to known psychoactive compounds suggests potential applications in modulating serotonin pathways, further supporting its use in mental health treatments .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research has demonstrated that derivatives of piperidine compounds, including this hydrochloride salt, possess significant antiproliferative effects against various cancer cell lines. For example, compounds similar to 1-benzylpiperidine have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
- Cholinesterase Inhibition : Some studies have highlighted the compound's potential as a cholinesterase inhibitor, which may be beneficial in treating Alzheimer's disease .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Effects
A study investigated the effects of various benzylpiperidine derivatives on cancer cells, revealing that modifications to the piperidine structure can enhance antiproliferative activity. The most potent derivative exhibited an IC50 value of approximately 19.9 µM against MDA-MB-231 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Potential
In another study focusing on neuropharmacology, researchers explored the effects of this compound on neurotransmitter systems. The findings suggested that the compound could serve as a promising candidate for treating mood disorders by modulating serotonin levels and enhancing dopaminergic signaling pathways .
Q & A
Basic Question: What are the recommended laboratory safety protocols for handling 1-benzylpiperidine-2-carboxylic acid hydrochloride given limited toxicological data?
Methodological Answer:
Due to insufficient toxicological studies for this compound, researchers should adopt precautionary measures based on structurally similar piperidine derivatives. Key steps include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, especially during synthesis or purification steps .
- First Aid: Immediate flushing with water for 15+ minutes in case of skin/eye exposure, followed by medical consultation .
- Storage: Keep in a cool, dark place away from oxidizing agents to prevent decomposition .
Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) for this compound?
Methodological Answer:
Discrepancies in literature data often arise from variations in synthesis/purification methods. To address this:
- Purification Validation: Use recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, dichloromethane/methanol gradients) to ensure purity .
- Cross-Validation: Employ multiple analytical techniques (e.g., HPLC for purity >95%, NMR for structural confirmation, DSC for melting point determination) .
- Batch Comparison: Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate batch-specific anomalies .
Basic Question: What synthetic routes are most effective for producing this compound in a research lab?
Methodological Answer:
A common approach involves:
- Step 1: React piperidine-2-carboxylic acid with benzyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl-protected intermediate .
- Step 2: Hydrochloride salt formation via treatment with HCl gas in anhydrous ether .
- Yield Optimization: Monitor reaction progress with TLC (silica gel, UV detection) and adjust stoichiometry (1.2:1 benzyl chloride:piperidine derivative) to minimize side products .
Advanced Question: How can computational modeling aid in predicting the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .
- Molecular Docking: Screen against target proteins (e.g., enzymes with piperidine-binding pockets) using software like AutoDock Vina to predict binding affinity .
- SAR Studies: Compare with analogs (e.g., 4-benzylpiperidine derivatives) to correlate structural modifications (e.g., carboxylate position) with activity trends .
Basic Question: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- pH Stability Assay: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
- HPLC Analysis: Monitor degradation products using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
- Mass Spectrometry: Identify hydrolyzed fragments (e.g., loss of benzyl group via LC-MS) .
Advanced Question: How should researchers design experiments to evaluate the compound’s potential as a chiral catalyst or ligand?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assign configurations via polarimetry .
- Coordination Studies: Conduct titration experiments with metal salts (e.g., ZnCl₂, CuSO₄) in DMSO, monitoring shifts in UV-Vis spectra .
- Catalytic Activity Testing: Assess enantioselectivity in asymmetric reactions (e.g., aldol condensation) under inert conditions .
Basic Question: What are the best practices for long-term storage to prevent degradation?
Methodological Answer:
- Environment: Store in amber vials at -20°C under argon to avoid oxidation/hydrolysis .
- Stability Monitoring: Perform quarterly HPLC checks to detect degradation (e.g., new peaks at 3.5–4.0 min retention times) .
Advanced Question: How can NMR spectral data be interpreted to confirm the compound’s stereochemical purity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). For example, the benzyl protons appear as a singlet at ~7.3 ppm, while the piperidine protons show splitting patterns dependent on axial/equatorial positions .
- Chiral Shift Reagents: Add Eu(hfc)₃ to discriminate enantiomers via splitting of key proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


